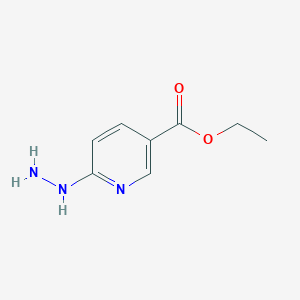
2-Bromometil-4-metil-ácido benzoico éster metílico
Descripción general
Descripción
2-Bromomethyl-4-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a bromomethyl group and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
2-Bromomethyl-4-methyl-benzoic acid methyl ester has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromomethyl-4-methyl-benzoic acid methyl ester involves the bromination of 4-methylbenzoic acid methyl ester. The reaction typically uses bromine (Br2) as the brominating agent and is carried out in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Bromomethyl-4-methyl-benzoic acid methyl ester can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromomethyl-4-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, the major products can include azides, thiocyanates, or ethers.
Ester Hydrolysis: The major products are 2-Bromomethyl-4-methyl-benzoic acid and methanol.
Mecanismo De Acción
The mechanism of action of 2-Bromomethyl-4-methyl-benzoic acid methyl ester primarily involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The ester group can also participate in hydrolysis reactions, leading to the formation of the corresponding carboxylic acid .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromomethylbenzoate: Similar in structure but lacks the methyl group on the benzene ring.
Methyl 2-bromomethylbenzoate: The bromomethyl group is positioned ortho to the ester group instead of para.
2-Bromo-4-methylbenzoic acid: The ester group is replaced by a carboxylic acid group.
Uniqueness
2-Bromomethyl-4-methyl-benzoic acid methyl ester is unique due to the presence of both the bromomethyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis, with applications in various fields .
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZAPAPEBTBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)
![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)





![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)

![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
